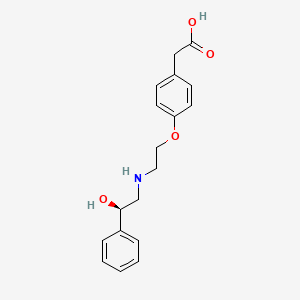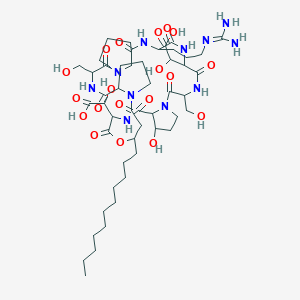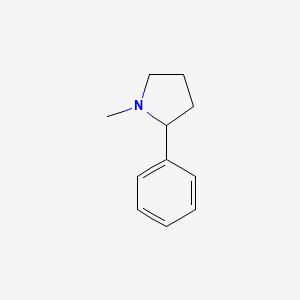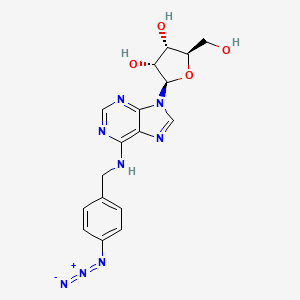
2,6-Dimethylbenzoquinone
Übersicht
Beschreibung
m-Xyloquinone: It is a yellow to brown crystalline powder that is soluble in toluene and has a melting point of 123-125°C . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
m-Xyloquinone exerts its effects through various mechanisms depending on the context of its use. In photochemical reactions, it acts as a photooxidant, initiating reactions by hydrogen atom abstraction from alkanes . In biological systems, it inhibits enzymes by interacting with their active sites .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2,6-Dimethylbenzoquinone were not found in the search results, its potential uses as an organic intermediate and its role in the curing process of resins suggest areas for further exploration .
Relevant Papers
One relevant paper discusses the oxidative amidation of benzaldehyde using a quinone/DMSO system as the oxidizing agent . Another paper provides safety data and discusses the hazards associated with this compound .
Biochemische Analyse
Biochemical Properties
2,6-Dimethylbenzoquinone plays a significant role in biochemical reactions, particularly as a source of free radicals. These highly reactive species can initiate the polymerization of monomers in certain resin systems . The compound interacts with various enzymes and proteins, including lipoamide dehydrogenase, which catalyzes the reversible NAD(+)-dependent oxidation of dihydrolipoyl cofactors . This interaction is crucial for the functioning of multienzyme complexes such as pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and glycine reductase.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It acts as an antibacterial substance at physiological concentrations . At higher concentrations, it exhibits mutagenic, cytotoxic, genotoxic, and hepatotoxic properties . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of cholinesterase in duck serum, which is a reliable biomarker for evaluating the toxic effects of environmental stressors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound can catalyze diaphorase reactions by Mycobacterium tuberculosis lipoamide dehydrogenase . Additionally, it can undergo chemical oxidation by electrochemically generated Fenton’s reagent, leading to the degradation of 2,6-dimethylaniline . These interactions highlight the compound’s ability to modulate enzyme activity and influence gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under standard conditions but can degrade when exposed to oxidizing agents . Long-term studies have shown that it can cause irreversible damage to skin, eyes, and lungs, emphasizing the need for protective measures during handling . The temporal effects on cellular function include potential alterations in gene expression and enzyme activity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit antibacterial properties without significant adverse effects . At higher doses, the compound can cause toxic effects, including mutagenicity, cytotoxicity, and hepatotoxicity . These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with lipoamide dehydrogenase is a key example, as it plays a role in the oxidation of dihydrolipoyl cofactors . This interaction is essential for the proper functioning of metabolic pathways involving pyruvate dehydrogenase, alpha-ketoglutarate dehydrogenase, and glycine reductase.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by its chemical properties and interactions with cellular components . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing processes such as enzyme activity and gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidation of 2,5-dimethylphenol: One common method involves the oxidation of 2,5-dimethylphenol using oxidizing agents such as tert-butyl hydroperoxide in the presence of a catalyst like onion carbon. The reaction is carried out at 80°C for 12 hours, resulting in the formation of m-xyloquinone.
Air Oxidation: Another method involves the air oxidation of 2,5-dimethylphenol in the presence of a saladine catalyst at 35°C. The reaction is controlled by maintaining a pressure of 150 psi and results in a high yield of m-xyloquinone.
Industrial Production Methods: Industrial production of m-xyloquinone typically involves large-scale oxidation processes using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified by crystallization from ethanol .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: m-Xyloquinone can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: tert-Butyl hydroperoxide, hydrogen peroxide, ozone, and dioxygen.
Reducing Agents: Sodium borohydride and other hydride donors.
Catalysts: Onion carbon, soluble cobalt or manganese salts, and organic photocatalysts.
Major Products:
Oxidation Products: Alkyl hydroperoxides, alcohols, and ketones.
Reduction Products: Hydroquinone derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
p-Benzoquinone: Another quinone derivative with similar oxidation properties.
2,6-Dimethylbenzoquinone: A structural isomer with different substitution patterns.
Uniqueness:
- m-Xyloquinone is unique due to its specific substitution pattern, which influences its reactivity and applications. It has higher quantum yields in photooxygenation reactions compared to other quinone derivatives .
Conclusion
m-Xyloquinone is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable reagent in various scientific and industrial processes.
Eigenschaften
IUPAC Name |
2,6-dimethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENUUPBBLQWHMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200664 | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
527-61-7 | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylbenzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17549 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLBENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET5TF8ZGO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)

![1-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1208225.png)

![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)

